Cas no 1785362-16-4 (2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile)

2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile 化学的及び物理的性質
名前と識別子
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- 2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile
- 1785362-16-4
- EN300-1916928
-
- インチ: 1S/C9H10BrNS/c1-6-4-7(10)8(12-6)9(2,3)5-11/h4H,1-3H3
- InChIKey: QROLWFRQHVURSS-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C)SC=1C(C#N)(C)C
計算された属性
- せいみつぶんしりょう: 242.97173g/mol
- どういたいしつりょう: 242.97173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1916928-5.0g |
2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile |
1785362-16-4 | 5g |
$3147.0 | 2023-06-01 | ||
Enamine | EN300-1916928-1.0g |
2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile |
1785362-16-4 | 1g |
$1086.0 | 2023-06-01 | ||
Enamine | EN300-1916928-0.1g |
2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile |
1785362-16-4 | 0.1g |
$956.0 | 2023-09-17 | ||
Enamine | EN300-1916928-0.05g |
2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile |
1785362-16-4 | 0.05g |
$912.0 | 2023-09-17 | ||
Enamine | EN300-1916928-5g |
2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile |
1785362-16-4 | 5g |
$3147.0 | 2023-09-17 | ||
Enamine | EN300-1916928-1g |
2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile |
1785362-16-4 | 1g |
$1086.0 | 2023-09-17 | ||
Enamine | EN300-1916928-10g |
2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile |
1785362-16-4 | 10g |
$4667.0 | 2023-09-17 | ||
Enamine | EN300-1916928-2.5g |
2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile |
1785362-16-4 | 2.5g |
$2127.0 | 2023-09-17 | ||
Enamine | EN300-1916928-0.5g |
2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile |
1785362-16-4 | 0.5g |
$1043.0 | 2023-09-17 | ||
Enamine | EN300-1916928-10.0g |
2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile |
1785362-16-4 | 10g |
$4667.0 | 2023-06-01 |
2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrileに関する追加情報
2-(3-Bromo-5-Methylthiophen-2-yl)-2-Methylpropanenitrile: A Comprehensive Overview
The compound with CAS No. 1785362-16-4, commonly referred to as 2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis and material development.
Structure and Synthesis
The molecular structure of 2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile is characterized by a thiophene ring substituted with bromine and methyl groups, along with a nitrile functional group attached to a branched alkyl chain. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions, eliminations, and additions, often utilizing transition metal catalysts to achieve high yields and selectivity.
Recent advancements in catalytic methods have enabled more efficient syntheses of similar compounds, leveraging the principles of green chemistry to minimize waste and reduce environmental impact. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct the thiophene moiety, which is a critical component of this compound's structure.
Chemical Properties and Applications
2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile exhibits distinctive chemical properties that make it valuable in various applications. Its nitrile group imparts strong electron-withdrawing effects, enhancing the compound's reactivity in certain chemical transformations. The thiophene ring, on the other hand, contributes aromatic stability and potential for further functionalization.
In the field of materials science, this compound has been investigated for its potential as a precursor in the synthesis of advanced polymers and organic semiconductors. The bromine substituent on the thiophene ring can serve as a site for further substitution or coupling reactions, enabling the creation of complex molecular architectures with tailored electronic properties.
Recent studies have also highlighted the role of 2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile in medicinal chemistry. Its structural features make it a promising candidate for drug design, particularly in the development of compounds targeting specific biological pathways or receptors. Researchers have explored its potential as a lead molecule in anti-cancer drug discovery, leveraging its ability to interact with key enzymes involved in cell proliferation.
Environmental Considerations and Safety
As with any chemical compound, understanding the environmental impact and safety profile of CAS No. 1785362-16-4 is crucial for its responsible use. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, though further research is needed to assess its long-term persistence in different environmental compartments.
In terms of safety handling, standard precautions should be taken when working with this compound to minimize exposure risks. Proper ventilation and personal protective equipment are recommended during synthesis and handling procedures.
Future Prospects
The future outlook for CAS No. 1785362-16-4 appears promising, driven by ongoing advancements in synthetic methodologies and an increasing demand for specialized compounds in diverse industries. Collaborative efforts between academic researchers and industry professionals are expected to yield new insights into its applications and optimize its production processes.
In conclusion, CAS No. 1785362-16-4, or 2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile, stands as a testament to the ingenuity of modern organic chemistry. Its unique properties and versatile applications position it as a key player in advancing scientific research and industrial innovation across multiple domains.
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